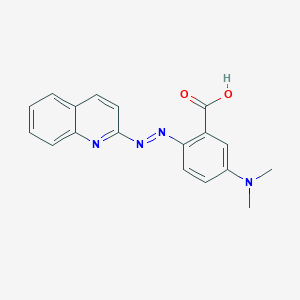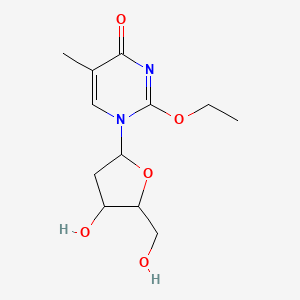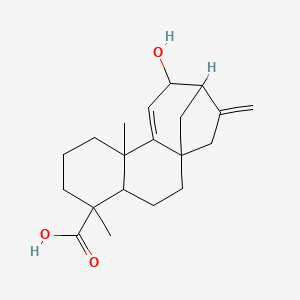
Astrasieversianin IV
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Astrasieversianin IV, also known as Astragaloside I, is one of the main active ingredients in Astragalus membranaceus . It has osteogenic properties and stimulates osteoblast differentiation through the Wnt/β-catenin signaling pathway .
Synthesis Analysis
The structures of this compound and other saponins are established based on spectroscopic analysis and chemical degradation . They are isolated from the methanol extract of fresh roots of Astragalus .Molecular Structure Analysis
This compound is a tetracyclic triterpenoid saponin . Its molecular formula is C45H72O16, and its molecular weight is 869.04 .Chemical Reactions Analysis
This compound upregulates the expression of β-catenin, Runx2, BGP, and OPG, RANKL (osteogenesis marker genes) in MC3T3-E1 cells . It stimulates the expression of β-catenin and Runx2 .Physical and Chemical Properties Analysis
This compound is a white crystalline powder . It is soluble in methanol, ethanol, DMSO, and other organic solvents . It has poor water solubility but is readily soluble in methanol, ethanol, and dimethyl sulfoxide .Applications De Recherche Scientifique
Hepatoprotective Effects
Astragalus kahiricus, containing astrasieversianin IV, has demonstrated hepatoprotective actions against ethanol-induced liver apoptosis in rats. This extract was found effective in counteracting liver enzyme leakage and glutathione depletion, and demonstrated anti-apoptotic effects against caspase-3 activation and DNA fragmentation (Allam et al., 2013).
Neuroprotective Properties
Astragaloside IV, a compound related to this compound, has been identified as having neuroprotective effects in experimental models of neurological disorders. This includes improvements in motor deficits and neurochemical activity, particularly in antioxidant systems, and reductions in inflammation and oxidative stress (Costa et al., 2019).
Cardiovascular Disease Treatment
Astragaloside IV, a component similar to this compound, has shown promise in the treatment of cardiovascular diseases. It protects against ischemic and hypoxic myocardial cell injury, inhibits myocardial hypertrophy and fibrosis, and enhances myocardial contractility (Tan et al., 2020).
Wound Healing in Diabetic Mice
Astragaloside IV, related to this compound, promotes diabetic wound repair, enhances collagen deposition, and improves new blood vessel formation in wound tissue. It also involves the development of polarized alternatively activated macrophages, aiding in wound repair (Luo et al., 2016).
Mécanisme D'action
Astrasieversianin IV exhibits various pharmacological effects. It has anti-inflammatory effects, including suppressing inflammatory factors, increasing T and B lymphocyte proliferation, and inhibiting neutrophil adhesion-associated molecules . It also has antioxidative stress effects, including scavenging reactive oxygen species, cellular scorching, and regulating mitochondrial gene mutations .
Propriétés
Numéro CAS |
91739-00-3 |
|---|---|
Formule moléculaire |
C45H72O16 |
Poids moléculaire |
869.0 g/mol |
Nom IUPAC |
[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate |
InChI |
InChI=1S/C45H72O16/c1-21(47)56-33-24(50)19-55-38(34(33)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-25(36(45)39(28,3)4)58-37-32(53)31(52)30(51)26(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24+,25-,26+,27-,28-,29+,30+,31-,32+,33-,34+,35-,36-,37+,38-,41+,42-,43-,44-,45+/m0/s1 |
Clé InChI |
KXHCYYSIAXMSPA-NKRMGSAOSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@@]8(CC[C@@H](O8)C(C)(C)O)C)C)O |
SMILES |
CC(=O)OC1C(COC(C1OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O |
SMILES canonique |
CC(=O)OC1C(COC(C1OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


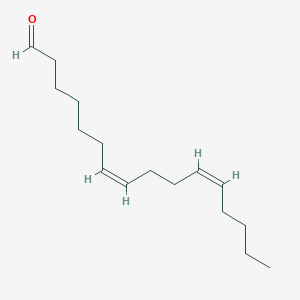


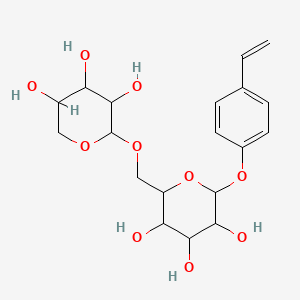
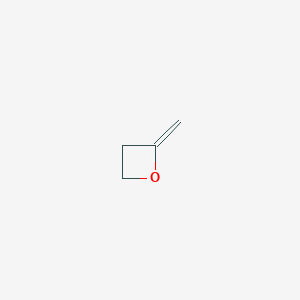
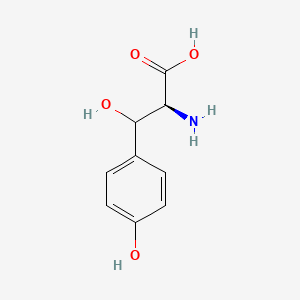
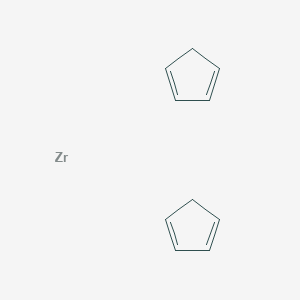
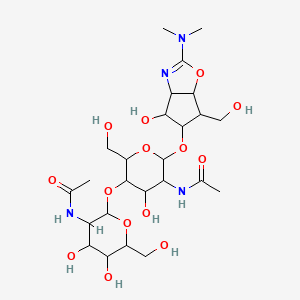

![(5R,6E)-3-(2-acetamidoethylsulfinyl)-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1253765.png)
